molecular formula C13H19NO2S B1422431 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245808-20-1

5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B1422431
CAS No.: 1245808-20-1
M. Wt: 253.36 g/mol
InChI Key: NBOHEBIKMZEMRV-UHFFFAOYSA-N
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Description

5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a piperidine moiety

Properties

IUPAC Name

5-[(2,6-dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-4-3-5-10(2)14(9)8-11-6-7-12(17-11)13(15)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOHEBIKMZEMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=CC=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Attachment to Thiophene Ring: The piperidine derivative is then reacted with a thiophene compound, often through a nucleophilic substitution reaction where the piperidine nitrogen attacks a halogenated thiophene.

    Carboxylation: The thiophene ring is then carboxylated using carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes. Its structure suggests potential activity in modulating biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The thiophene ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-methanol: Features a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

The presence of both a piperidine moiety and a carboxylic acid group in 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid makes it unique. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Overview

5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with a carboxylic acid group and a piperidine moiety. Its molecular formula is C13H19NO2SC_{13}H_{19}NO_2S and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets such as enzymes and receptors. The piperidine moiety is known to facilitate interactions with biological macromolecules, potentially leading to the inhibition or activation of specific biochemical pathways. The thiophene ring contributes to the binding affinity and specificity of the compound towards its targets .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human epidermoid cancer cells (A431), related compounds demonstrated dose-dependent cytotoxic effects. The study suggested that the presence of the piperidine moiety enhances interaction with cellular targets, leading to apoptosis in cancer cells. Further research is warranted to explore the specific pathways involved .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and cytotoxic activities
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxamideSimilar structure with amide groupEnhanced binding affinity for certain receptors
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-sulfonic acidSimilar structure with sulfonic acid groupExhibits different solubility and reactivity profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Reactant of Route 2
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5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

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